molecular formula C11H15ClN2 B11802326 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine CAS No. 1352494-94-0

2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11802326
CAS No.: 1352494-94-0
M. Wt: 210.70 g/mol
InChI Key: WMIQGBVZWHDJSW-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reactions typically involve the use of strong acids like concentrated hydrochloric acid or sulfuric acid to maintain the reaction system in a strongly acidic state .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may produce a pyridine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyridine derivative.

Scientific Research Applications

2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is not well-documented. like other pyridine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to receptors or enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1352494-94-0

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H15ClN2/c1-8-6-9(7-13-11(8)12)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3

InChI Key

WMIQGBVZWHDJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2C

Origin of Product

United States

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